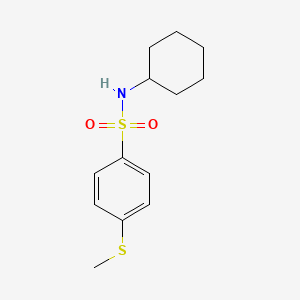
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By reducing the levels of prostaglandins in the body, 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide helps to alleviate pain and inflammation.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects, including reducing the production of inflammatory cytokines, decreasing the expression of adhesion molecules, and inhibiting the activation of immune cells. It has also been found to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in lab experiments is its well-established pharmacological profile, which makes it a useful tool for investigating the mechanisms of pain and inflammation. However, its use is limited by its potential toxicity, particularly at high doses, and its effects may vary depending on the experimental model and conditions used.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Investigating its effects on other diseases and conditions, such as cancer and neurodegenerative disorders.
2. Developing new formulations and delivery methods to improve its efficacy and reduce its toxicity.
3. Exploring its potential as a therapeutic agent in combination with other drugs or therapies.
4. Investigating the mechanisms underlying its neuroprotective and antioxidant effects.
5. Developing new analogs and derivatives with improved pharmacological properties.
Overall, 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a widely used and well-studied drug with a range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential benefits, as well as to develop new and improved formulations and delivery methods.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-hydroxy-4,5-dimethylbenzoic acid in the presence of a suitable reagent and solvent. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic potential in various diseases and conditions, including arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory, analgesic, and antipyretic effects.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-21-13-5-3-12(17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFYQVNCWRNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)



![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)





![2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)
![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
